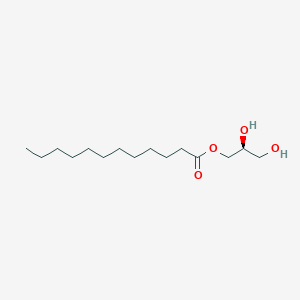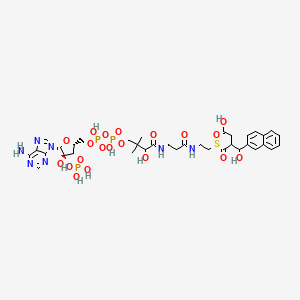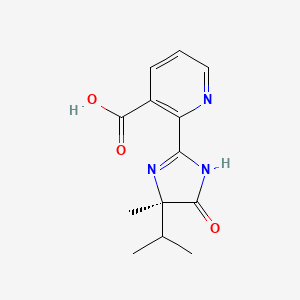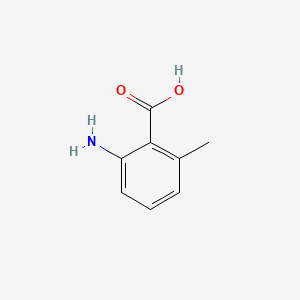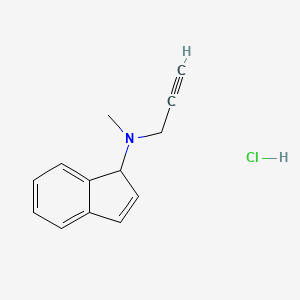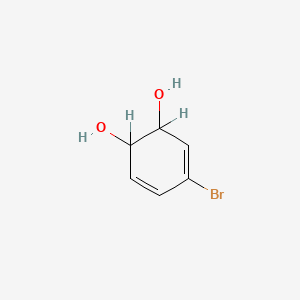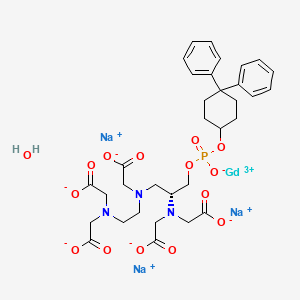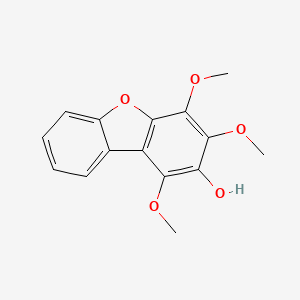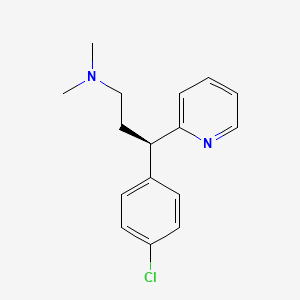
(-)-扑尔敏
描述
(-)-Chlorpheniramine, also known as chlorphenamine, is a first-generation antihistamine with both anti-inflammatory and anti-allergy properties. It is used to treat symptoms associated with allergies, including hay fever, skin rashes, and itching. It is also used to treat cold and flu symptoms, such as sneezing, runny nose, and itchy eyes. (-)-Chlorpheniramine is an effective and widely used drug for the treatment of allergic and inflammatory conditions.
科学研究应用
环境科学应用:
- 水环境中的扑尔敏会造成不良的环境影响,并在消毒过程中形成致癌的亚硝胺。研究表明,在 H2O2 存在下,使用氧化石墨烯-磁铁矿复合材料 (GO-Fe3O4) 可以有效去除水溶液中的扑尔敏,揭示了其在环境修复和水处理工艺中的潜在应用 (Chen, Huang, Lin, & Huang, 2020).
药物递送系统:
- 研究人员对用于婴儿扑尔敏递送的透皮贴剂进行了开发。这些贴剂使用羟丙甲纤维素和木薯淀粉复合聚合物,显示出有效的渗透性,可能是一种非侵入性给药扑尔敏的新方法,特别有利于婴儿 (Agubata et al., 2020).
药理学和药物分析:
- 研究探索了扑尔敏药代动力学、生物等效性和与人血清白蛋白相互作用的各个方面。例如,对两种外消旋扑尔敏制剂与苯丙醇胺联合用药的生物等效性研究揭示了该药的吸收和代谢机制 (Bui et al., 2000).
- 另一项研究使用毛细管电泳与电化学发光检测相结合的方法分析扑尔敏及其与人血清白蛋白的结合,突显了药物分析的先进方法 (Liu & Zhou, 2006).
临床应用:
- 扑尔敏在治疗过敏性疾病中的疗效及其潜在副作用已得到广泛研究。关于扑尔敏诱导的人外周血淋巴细胞遗传毒性的研究提供了其在高浓度下的安全性关键信息 (Zamani, Mahboub, & Evazalipour, 2023).
- 此外,一项综合综述强调了扑尔敏在治疗过敏和普通感冒以外的新临床应用的潜力,表明其可用于其他适应症,如 COVID-19 (Rizvi, Ferrer, Khawaja, & Sanchez-Gonzalez, 2022).
属性
IUPAC Name |
(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYKEARSMXGVTM-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904610 | |
| Record name | (-)-Chlorpheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Chlorpheniramine | |
CAS RN |
32188-09-3 | |
| Record name | (-)-Chlorpheniramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32188-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorpheniramine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032188093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Chlorpheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Chlorpheniramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORPHENIRAMINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY9131E63D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is (-)-Chlorpheniramine and what is its mechanism of action?
A1: (-)-Chlorpheniramine, often referred to as the R-(-)-enantiomer of chlorpheniramine, is a chiral antihistamine medication. It exerts its effects by acting as a histamine H1 receptor antagonist. This means it binds to the H1 receptor, preventing histamine, a naturally occurring compound involved in allergic reactions, from binding and exerting its effects.
Q2: What are the downstream effects of (-)-Chlorpheniramine blocking the histamine H1 receptor?
A2: By blocking the histamine H1 receptor, (-)-Chlorpheniramine effectively reduces the symptoms associated with allergic reactions. These symptoms can include:
Q3: How does the stereoselectivity of Chlorpheniramine impact its pharmacokinetics?
A3: Studies have shown that the (S)-(+)-enantiomer of chlorpheniramine is cleared more slowly than the (R)-(-)-enantiomer in humans. [] This suggests that (-)-Chlorpheniramine (R-(-)-enantiomer) is eliminated faster from the body compared to its counterpart.
Q4: Does CYP2D6 play a role in the metabolism of (-)-Chlorpheniramine?
A4: Yes, CYP2D6 plays a role in the metabolism of both enantiomers of chlorpheniramine. Studies have demonstrated that quinidine, a CYP2D6 inhibitor, affects the pharmacokinetics of both (S)-(+)- and (R)-(-)-chlorpheniramine. []
Q5: What is the clinical significance of (-)-Chlorpheniramine's relatively faster clearance compared to the (S)-(+)-enantiomer?
A5: The faster clearance of (-)-Chlorpheniramine may translate to a shorter duration of action compared to the (S)-(+)-enantiomer. This difference in pharmacokinetics could have implications for dosing regimens and clinical efficacy.
Q6: What is the molecular formula and weight of (-)-Chlorpheniramine?
A6: The molecular formula of (-)-Chlorpheniramine is C16H19ClN2. It has a molecular weight of 274.79 g/mol.
Q7: What are some spectroscopic techniques used to characterize (-)-Chlorpheniramine?
A7: Various spectroscopic techniques can be employed for the characterization of (-)-Chlorpheniramine. These include: * Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides information about the structure and connectivity of atoms in the molecule. * Infrared (IR) Spectroscopy: This method helps identify functional groups present in the molecule by analyzing the characteristic vibrations of chemical bonds. * Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, providing further structural information.
Q8: What strategies have been explored to improve the delivery of (-)-Chlorpheniramine?
A9: Research has focused on developing controlled-release formulations of chlorpheniramine, including the use of interpenetrating polymeric network beads composed of sodium alginate-g-methylmethacrylate. [] This approach aims to achieve sustained drug release, potentially improving therapeutic outcomes.
Q9: Are there any studies investigating (-)-Chlorpheniramine's incorporation into jelly formulations for oral administration?
A10: While research has explored jelly formulations for delivering a combination of cold medicines, including chlorpheniramine maleate, the specific focus on (-)-Chlorpheniramine in such formulations remains unclear. [] Investigating the bioequivalence and absorption characteristics of (-)-Chlorpheniramine in various formulations could be a potential area of future research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



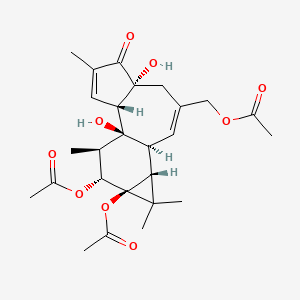
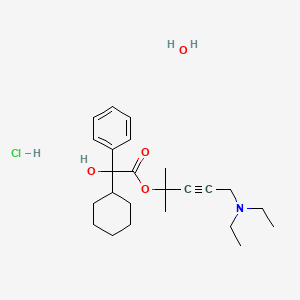

![5-(4-fluorophenyl)-N-[2-(1-piperidinyl)phenyl]-4-oxazolecarboxamide](/img/structure/B1198080.png)
